molecular formula C8H6N2O2S B2912866 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione CAS No. 500868-22-4

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione

Cat. No.: B2912866
CAS No.: 500868-22-4
M. Wt: 194.21
InChI Key: ICMNICLEYKAVEB-GQCTYLIASA-N
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Description

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a chemical compound based on the 5-ene-4-thiazolidinone scaffold, a class of heterocycles recognized in scientific literature as a privileged structure in modern medicinal chemistry for rational drug design . This specific derivative is synthesized via Knoevenagel condensation, a well-established protocol for creating 5-ene derivatives, which introduces an exocyclic double bond at the C5 position of the thiazolidinone core that is crucial for its chemical reactivity and biological profile . The compound features a pyrrole methylidene substituent, a structural motif associated with promising biological activity. Scientific studies highlight that 5-ene-4-thiazolidinones, particularly those with pyrrole-based substitutions, are investigated for their potent antimicrobial and antibiofilm properties . For instance, analogous structures have demonstrated significant efficacy against Staphylococcus aureus biofilms, reducing formation by over 11% at specific concentrations, underscoring their value as a tool for exploring new strategies to combat resistant bacterial infections . The broader family of 5-ene-4-thiazolidinones exhibits a diverse pharmacological spectrum, including investigated antitumor, antidiabetic, and anti-inflammatory effects, making them a versatile scaffold for hit-to-lead optimization campaigns in various therapeutic areas . The presence of the exocyclic double bond at C5 is a key structural determinant that enhances these pharmacological effects and provides a handle for further chemical modification, such as the introduction of complex fragments or annealing into larger heterocyclic systems . This product is intended for research purposes only, specifically for use in bioactivity screening, structure-activity relationship (SAR) studies, and as a synthetic intermediate for developing more complex bioactive molecules. It is supplied for laboratory research use and is strictly not intended for diagnostic, therapeutic, or personal use.

Properties

IUPAC Name

(5E)-5-(1H-pyrrol-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N2O2S/c11-7-6(13-8(12)10-7)4-5-2-1-3-9-5/h1-4,9H,(H,10,11,12)/b6-4+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICMNICLEYKAVEB-GQCTYLIASA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=C1)C=C2C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CNC(=C1)/C=C/2\C(=O)NC(=O)S2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione typically involves the reaction of pyrrole derivatives with thiazolidine-2,4-dione under specific conditions. One common method includes the use of a base such as sodium hydride or potassium carbonate in an aprotic solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reactors, and ensuring the purity of the final product through various purification techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione can undergo several types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: It can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrrole or thiazolidine ring

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction could produce alcohols or amines .

Scientific Research Applications

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in material science for the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione involves its interaction with specific molecular targets. It can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural and functional differences between the target compound and related derivatives:

Compound Name Core Structure Substituent Isomer Biological Activity Source
5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione (Target) Thiazolane-2,4-dione (E)-1H-pyrrol-2-ylmethylidene E Not reported in evidence N/A
(Z)-5-(4-hydroxybenzylidene)-imidazolidine-2,4-dione (Compound 1) Imidazolidine-2,4-dione (Z)-4-hydroxybenzylidene Z Antiproliferative, antimicrobial Marine Drugs
YPC-21440 (Thiazolidine-2,4-dione derivative) Thiazolidine-2,4-dione Piperazine/fluorophenyl substituent Z Pan-Pim kinase inhibition Original Research
3-phenyl-5-(4-isopropylphenyl)-imidazolidin-2,4-dione (IM-7) Imidazolidine-2,4-dione Phenyl, 4-isopropylphenyl N/A Acute cardiovascular effects in rats Molecules

Key Observations

Core Structure Differences :

  • The thiazolane-2,4-dione core (target compound) contains sulfur, which may enhance metabolic stability compared to the nitrogen-rich imidazolidine-2,4-dione (e.g., Compound 1 and IM-7) .
  • The thiazolidine-2,4-dione derivatives (e.g., YPC-21440) share the same sulfur-containing core but differ in substituent complexity and kinase-targeting activity .

This contrasts with the Z-configured hydroxybenzylidene in Compound 1, which may exhibit different binding modes due to stereoelectronic effects . YPC-21440 derivatives feature piperazine and fluorophenyl groups, which enhance solubility and target affinity for kinase inhibition .

Isomerism and Activity :

  • The E-isomer in the target compound may adopt a distinct spatial arrangement compared to the Z-isomers prevalent in analogues like YPC-21440 and Compound 1. This could influence interactions with enzymes or receptors .

Biological Activity Trends :

  • Imidazolidine-2,4-diones (e.g., IM-7) demonstrate cardiovascular and CNS effects , suggesting that core structure modifications (e.g., thiazolane vs. imidazolidine) may redirect activity toward different biological targets .
  • Thiazolidine-2,4-diones (e.g., YPC-21440) are optimized for kinase inhibition , highlighting the role of substituent bulk and electronic properties in target specificity .

Research Implications

The structural diversity among thiazolane/imdazolidine diones underscores the importance of:

  • Substituent Design : Electron-withdrawing/donating groups (e.g., pyrrole vs. piperazine) modulate solubility and target engagement.
  • Isomer Control : E/Z isomerism significantly impacts molecular geometry and bioactivity, as seen in kinase inhibitors and antimicrobial agents .

Biological Activity

5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione is a heterocyclic compound that has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including synthesis methods, mechanisms of action, and significant research findings.

The synthesis of this compound typically involves the reaction of pyrrole derivatives with thiazolidine-2,4-dione. Commonly used bases include sodium hydride or potassium carbonate in aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), under elevated temperatures to facilitate product formation.

Chemical Structure

Property Details
IUPAC Name (5E)-5-(1H-pyrrol-2-ylmethylidene)-1,3-thiazolidine-2,4-dione
Molecular Formula C8H6N2O2S
Molecular Weight 206.22 g/mol

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, thiazolidin derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. In one study, derivatives demonstrated a reduction in biofilm formation by over 50% at specific concentrations .

Anticancer Activity

The anticancer potential of this compound has been explored through various in vitro studies. Notably, it has been evaluated against several human cancer cell lines such as HepG2 (liver cancer), HT-29 (colon cancer), and MCF-7 (breast cancer). The results indicated that certain derivatives exhibited promising cytotoxic effects with IC50 values significantly lower than standard chemotherapy agents like irinotecan .

The mechanism of action for this compound involves its interaction with specific molecular targets within cells. It is believed to bind to enzymes or receptors, thereby altering their activity and leading to various biological effects. The exact pathways remain under investigation but may involve apoptosis induction in cancer cells through both extrinsic and intrinsic signaling pathways .

Case Studies and Research Findings

  • Anticancer Studies : In a study evaluating the cytotoxicity of newly synthesized thiazolidin derivatives against various cancer cell lines, compound 18 showed the highest antiproliferative activity against human lung and breast cancer cells with an IC50 value significantly lower than that of reference drugs .
  • Antimicrobial Efficacy : Another study focused on the antibiofilm activity of thiazolidin derivatives against Gram-positive bacteria revealed that certain compounds inhibited biofilm formation effectively at concentrations equal to their minimum inhibitory concentration (MIC) .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other heterocyclic compounds:

Compound Type Biological Activity
Pyrazolone Derivatives Broad spectrum of biological activities including anticancer properties .
Pyrazolopyrimidine Derivatives Investigated as kinase inhibitors with potential therapeutic applications .
Pyrrolopyrazine Derivatives Exhibiting antimicrobial and anticancer properties similar to thiazolidin derivatives .

Q & A

Q. What are the standard synthetic protocols for preparing 5-[(E)-1H-pyrrol-2-ylmethylidene]-1,3-thiazolane-2,4-dione?

Methodological Answer: The compound is typically synthesized via Knoevenagel condensation , where 1,3-thiazolidine-2,4-dione reacts with an aldehyde (e.g., 1H-pyrrole-2-carboxaldehyde) under reflux in ethanol or acetic acid. Piperidine or glacial acetic acid is used as a catalyst, and the reaction progress is monitored by thin-layer chromatography (TLC) . Post-reaction, the product is isolated by pouring the mixture into ice-cold water, followed by basification with sodium bicarbonate. The crude product is recrystallized from ethanol or ethanol/DMF mixtures to achieve purity .

Q. How is the molecular structure of this compound confirmed after synthesis?

Methodological Answer: Structural confirmation involves:

  • Infrared Spectroscopy (IR): Identification of carbonyl stretching vibrations (C=O at ~1750–1700 cm⁻¹) and C=C bonds (~1600 cm⁻¹).
  • NMR Spectroscopy: 1H NMR detects aromatic protons (δ 6.5–7.5 ppm for pyrrole and thiazole rings), while 13C NMR confirms sp² carbons (e.g., imine carbons at ~140–150 ppm).
  • Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]+) validate the molecular weight.
  • Elemental Analysis: Quantifies C, H, N, and S content to confirm stoichiometry .

Advanced Research Questions

Q. How should experimental designs be optimized to study the reactivity of the exocyclic double bond in this compound?

Methodological Answer:

  • Variable Reaction Conditions: Test oxidizing agents (e.g., H₂O₂) to assess epoxidation potential or UV light exposure for isomerization studies.
  • Solvent Effects: Compare polar (DMF) vs. non-polar (toluene) solvents to evaluate electronic stabilization of intermediates.
  • Control Groups: Use deuterated solvents or inert atmospheres (N₂/Ar) to isolate environmental impacts.
  • Replicates: Perform triplicate experiments to ensure reproducibility. Data should be analyzed via HPLC or GC-MS to quantify product distributions .

Q. What strategies are effective in resolving contradictory data when synthesizing derivatives with varying substituents?

Methodological Answer:

  • Systematic Substituent Variation: Introduce electron-withdrawing (e.g., -NO₂) or electron-donating groups (e.g., -OCH₃) to the pyrrole or thiazole rings and compare reaction kinetics.
  • Computational Modeling: Use density functional theory (DFT) to predict electronic effects on reaction pathways and compare with experimental yields.
  • Cross-Validation: Pair spectroscopic data (e.g., NMR) with X-ray crystallography to resolve ambiguities in regioselectivity or stereochemistry .

Q. How can the compound’s potential as a precursor in heterocyclic chemistry be assessed?

Methodological Answer:

  • Derivatization Reactions: Perform cycloadditions (e.g., Diels-Alder with dienophiles) or nucleophilic substitutions to generate fused heterocycles.
  • Mechanistic Probes: Use kinetic isotope effects or radical traps (e.g., TEMPO) to identify intermediates.
  • Biological Screening: Evaluate synthesized derivatives for enzyme inhibition (e.g., cyclooxygenase) via in vitro assays to correlate structure-activity relationships .

Data Contradiction and Analysis

Q. How to address inconsistencies in spectroscopic data for analogs of this compound?

Methodological Answer:

  • Multi-Technique Validation: Combine NMR (e.g., 2D COSY, HSQC) with IR and MS to resolve overlapping signals or impurities.
  • Crystallography: If feasible, obtain single-crystal X-ray structures to unambiguously confirm bond configurations.
  • Batch Comparison: Replicate syntheses under identical conditions to rule out procedural variability. Contradictions may arise from solvent residues or tautomerism, which can be mitigated by rigorous drying or variable-temperature NMR .

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